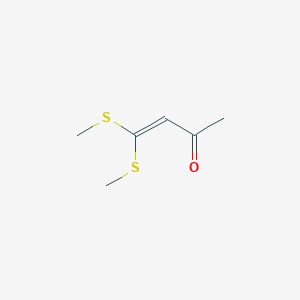

4,4-Bis(methylthio)but-3-en-2-one

CAS No.: 17649-86-4

Cat. No.: VC2030969

Molecular Formula: C6H10OS2

Molecular Weight: 162.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17649-86-4 |

|---|---|

| Molecular Formula | C6H10OS2 |

| Molecular Weight | 162.3 g/mol |

| IUPAC Name | 4,4-bis(methylsulfanyl)but-3-en-2-one |

| Standard InChI | InChI=1S/C6H10OS2/c1-5(7)4-6(8-2)9-3/h4H,1-3H3 |

| Standard InChI Key | ICADXNGCMYDRDQ-UHFFFAOYSA-N |

| SMILES | CC(=O)C=C(SC)SC |

| Canonical SMILES | CC(=O)C=C(SC)SC |

Introduction

Basic Properties and Structural Characteristics

4,4-Bis(methylthio)but-3-en-2-one (CAS 17649-86-4) is an organic compound characterized by its butenone backbone with two methylthio groups attached to the fourth carbon. The compound exhibits a distinctive chemical architecture that contributes to its reactivity and synthetic utility. It appears as a yellow to white solid with a melting point range of 66-69°C . The compound is soluble in organic solvents and displays moderate reactivity due to the presence of the conjugated double bond in the butenone structure, which can participate in various chemical reactions, including nucleophilic additions and polymerization .

The basic properties of this compound are summarized in the following table:

Table 1: Physicochemical Properties of 4,4-Bis(methylthio)but-3-en-2-one

| Property | Value |

|---|---|

| CAS Number | 17649-86-4 |

| Molecular Formula | C₆H₁₀OS₂ |

| Molecular Weight | 162.27 g/mol |

| Physical State | Yellow to white solid |

| Melting Point | 66-69°C |

| Solubility | Soluble in organic solvents |

| IUPAC Name | 4,4-bis(methylsulfanyl)but-3-en-2-one |

| Synonyms | 3-Buten-2-one, 4,4-bis(methylthio)-; 4,4-Di(methylmercapto)-3-buten-2-one |

The methylthio groups contribute significantly to the compound's chemical properties, potentially enhancing its reactivity and influencing its interactions with other substances . The presence of a conjugated carbonyl system makes it particularly suited for various synthetic transformations.

Reactivity and Chemical Behavior

The reactivity of 4,4-bis(methylthio)but-3-en-2-one is primarily governed by two key structural features: the α,β-unsaturated ketone system and the geminal bis(methylthio) functionality at the C-4 position. These features enable the compound to participate in a diverse array of chemical transformations.

Cycloaromatization Reactions

One of the most notable reactions of 4,4-bis(methylthio)but-3-en-2-one is its base-induced [4C + 2C] cycloaromatization with various active methylene ketones. This reaction provides an efficient method for beta-phenol annulation, allowing the synthesis of diverse frameworks such as dihydroindan, tetrahydronaphthalenes, dihydro/octahydrophenanthrenes, anthracene, and heteroannulated analogues with high yields and regiocontrol of phenolic functionality .

Heterocycle Formation

The compound and its structural analogues serve as valuable precursors for heterocyclic synthesis. For example, related α,α-dioxoketene dithioacetals like 3-acetyl-4,4-bis(methylthio)but-3-en-2-one can react with cyanothioacetamide, cyanoacetamide, or 2-amino-1,3,3-tricyanoprop-1-ene in the presence of a base, followed by acid treatment, to yield polysubstituted pyridines . These products can be further elaborated to form more complex bicyclic and tricyclic systems, including:

-

Thieno[2,3-b]pyridines

-

Pyrazolo[3,4-c]pyridine

-

Pyrazolo[3,4-d]thieno[2,3-b]pyridine

Template for Functionalized Oxazoles

Related structures can serve as versatile templates for the synthesis of various 2-phenyl-3,4-substituted oxazoles. This is achieved through nucleophilic ring-opening reactions with various oxygen, nitrogen, and carbon nucleophiles, followed by subsequent cyclization processes .

Applications in Organic Synthesis

4,4-Bis(methylthio)but-3-en-2-one has established itself as a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic and aromatic compounds. Several specific applications highlight its synthetic utility:

Synthesis of Deuterated Compounds

The deuterated derivative of this compound (4,4-bis(methylthio)but-3-en-2-one-1,1,1,3-d₄) serves as an excellent 1,3-dielectrophilic building block for the synthesis of 5- and 6-membered deuterated heterocycles and aromatics . This application is particularly valuable in the field of isotopic labeling for mechanistic studies and the development of deuterated pharmaceuticals.

Beta-Phenol Annulation

The compound enables a new method for beta-phenol annulation through base-induced [4C + 2C] cycloaromatization with various cyclic and acyclic active methylene ketones . This methodology allows for the regiocontrolled synthesis of diverse polycyclic frameworks containing strategically positioned phenolic functionality, which can be further functionalized for more complex molecule synthesis.

Heterocycle and Polyaromatic Synthesis

The compound serves as a key intermediate in the preparation of heterocyclic systems, including polysubstituted pyridines and more complex bi- and tricyclic heterocycles . These heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

Table 2: Applications of 4,4-Bis(methylthio)but-3-en-2-one in Organic Synthesis

| Category | Details |

|---|---|

| GHS Symbols | GHS07, GHS08, GHS09 |

| Signal Word | Danger |

| Hazard Statements | H302, H312, H315, H319, H332, H335, H410, H372 |

| Precautionary Statements | P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

The hazard statements indicate that the compound is:

Skin contact may result in inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness. Eye contact may result in redness, pain, or severe eye damage. Inhalation may cause irritation of the lungs and respiratory system. Overexposure may result in serious illness or death .

Strong oxidizing agents should be avoided as they are incompatible with this compound . The compound should be stored under inert atmosphere at 4 to 8°C to maintain stability .

| Supplier | Product Reference | Purity | Price Range | Estimated Delivery |

|---|---|---|---|---|

| CymitQuimica | IN-DA0024PK | 95% | 499.00-597.00 € (100-250mg) | Apr 22, 2025 |

| CymitQuimica | 3D-SAA64986 | Min. 95% | 565.00-1,563.00 € (50-500mg) | Jun 03, 2025 |

| Hoffman Chemicals | HFC6970 | Not specified | $1,345.00 | Not specified |

| LEAP CHEM CO., LTD. | Not specified | Not specified | Not specified | Average lead time: 5 days |

The compound is categorized under pharmaceutical intermediates and bulk drug intermediates, suggesting its potential importance in pharmaceutical research and development . When selecting a commercial source, considerations should include purity requirements, quantity needed, delivery timeframe, and specific application requirements.

Future Research Directions

The versatile reactivity profile of 4,4-bis(methylthio)but-3-en-2-one suggests several promising avenues for future research:

-

Development of new catalytic methodologies for selective transformations of the compound's functional groups

-

Exploration of its potential in green chemistry applications and sustainable synthesis

-

Investigation of biological activities of derivatives and analogues

-

Application in the synthesis of pharmaceutically relevant compounds

-

Study of its reactivity under alternative activation methods (e.g., photochemistry, electrochemistry)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume